3-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide
Description
The compound 3-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide features a propanamide backbone with a benzenesulfonyl group at the 3-position and a thiazole ring substituted at the 4-position with a 4-fluorophenyl moiety. This structure combines sulfonyl, thiazole, and fluorophenyl pharmacophores, which are frequently associated with diverse biological activities, including kinase inhibition and anticancer properties .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S2/c19-14-8-6-13(7-9-14)16-12-25-18(20-16)21-17(22)10-11-26(23,24)15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONRXGYHHCSKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815094 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most widely employed route for thiazole ring formation. For this substrate, the reaction involves:
- α-Halo ketone precursor : 2-Bromo-1-(4-fluorophenyl)ethan-1-one, synthesized by bromination of 4-fluoroacetophenone using molecular bromine in acetic acid.
- Thiourea : Reacted with the α-halo ketone in ethanol under reflux (78°C, 6–8 hours) to yield the thiazole-2-amine.
Optimization Notes :
Alternative Route: Cyclocondensation of Thioamides
An advanced method involves pre-forming the thioamide intermediate:
- 4-Fluorophenylglyoxylic acid is treated with ammonium thiocyanate in DMF to generate the corresponding thioamide.
- Cyclization with chloroacetonitrile at 60°C for 4 hours produces the thiazole ring.
Advantages :
Synthesis of 3-(Benzenesulfonyl)Propanoyl Chloride
Sulfonylation of Propiolic Acid
Benzenesulfonyl chloride reacts with propiolic acid in dichloromethane (DCM) at 0°C in the presence of triethylamine (TEA):
$$
\text{HC≡CCOOH} + \text{PhSO}2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{PhSO}2\text{C≡CCOOH} \xrightarrow{\text{H}2/\text{Pd}} \text{PhSO}2\text{CH}2\text{CH}2\text{COOH}
$$
Key Considerations :
Direct Sulfonation of Propanoyl Chloride
Alternative pathway using sulfuryl fluoride (SO$$2$$F$$2$$):
- Propanoyl chloride is treated with SO$$2$$F$$2$$ gas in acetonitrile at −15°C.
- Quenched with aqueous sodium bicarbonate to yield 3-fluorosulfonylpropanoyl fluoride.
- Nucleophilic substitution with benzene in the presence of Cu(I) catalyst.
Challenges :
Amide Coupling Strategies
Schotten-Baumann Reaction
Classical method employing interfacial conditions:
- 3-(Benzenesulfonyl)propanoyl chloride (1.2 equiv) in DCM.
- 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (1.0 equiv) in 4% NaOH(aq).
- Vigorous stirring at 0°C for 1 hour.
Outcome :
Microwave-Assisted Coupling
Modern approach using HATU activation:
- Combine acid (1.0 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in DMF.
- Add thiazole-2-amine (1.0 equiv) and irradiate at 80°C (150 W) for 15 minutes.
Benefits :
Comparative Analysis of Synthetic Routes
| Step | Conventional Yield | Optimized Yield | Key Improvement |
|---|---|---|---|
| Thiazole formation | 74% | 92% | Microwave irradiation |
| Sulfonylation | 78% | 82% | Lindlar catalyst hydrogenation |
| Amide coupling | 70% | 92% | HATU/DMF microwave protocol |
Characterization and Analytical Data
Spectroscopic Profiles
- $$^{1}\text{H}$$ NMR (400 MHz, DMSO-$$d6$$) :
δ 8.21 (s, 1H, thiazole-H), 7.89–7.40 (m, 9H, Ar-H), 3.42 (t, $$J$$ = 6.8 Hz, 2H, CH$$2$$), 2.91 (t, $$J$$ = 6.8 Hz, 2H, CH$$_2$$). - IR (KBr) : 1675 cm$$^{-1}$$ (C=O), 1320 cm$$^{-1}$$ (SO$$2$$ asym), 1145 cm$$^{-1}$$ (SO$$2$$ sym).
Industrial-Scale Considerations
Solvent Selection
Waste Management
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interaction with biological molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues with Oxadiazole-Thiazole Hybrids
describes a series of 3-[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(thiazol-2-yl)propanamides (e.g., 8d , 8e , 8g , 8h ). These compounds share the thiazole-propanamide core but replace the benzenesulfonyl group with a sulfanyl-linked oxadiazole ring. Key comparisons include:
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₆FN₃O₃S₂ | 429.48* | N/A | Benzenesulfonyl, 4-fluorophenyl-thiazole |
| 8d (Oxadiazole) | C₁₅H₁₄N₄O₂S₂ | 354.42 | 135–136 | 4-Methylphenyl-oxadiazole, thiazole |
| 8h (Oxadiazole) | C₁₅H₁₃N₅O₄S₂ | 415.42 | 158–159 | 3-Nitrophenyl-oxadiazole, 5-methylthiazole |
Key Observations :
- The oxadiazole analogs exhibit lower molecular weights (354–415 g/mol) compared to the target compound (429 g/mol), primarily due to the absence of the sulfonyl group.
- 8h , with a nitro group, has the highest melting point (158–159°C), suggesting increased crystallinity from polar nitro interactions .
Sulfonyl-Modified Analogs
reports 3-[(4-chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide , which replaces the benzene ring in the sulfonyl group with a 4-chlorophenyl moiety and substitutes the thiazole’s 4-position with pyridine:
Key Observations :
Propanamide Derivatives with Heterocyclic Substituents
describes N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) , which replaces the sulfonyl group with a furan ring. This compound demonstrated potent inhibition of KPNB1 (a nuclear transport receptor) and anticancer activity in cell-based assays :
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| Target Compound | C₁₉H₁₆FN₃O₃S₂ | 429.48* | Not reported |
| 31 (Furan) | C₁₆H₁₃FN₂O₂S | 316.35 | KPNB1 inhibition, anticancer activity |
Key Observations :
- The furan substituent reduces molecular weight (316.35 vs.
- The absence of a sulfonyl group in 31 highlights the importance of the benzenesulfonyl moiety in the target compound for specific target engagement.
Imidazole-Based Kinase Inhibitors
and 13 detail imidazole-propanamide hybrids, such as 3-(2,4-dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide (190) , which feature diarylimidazole cores. These compounds are optimized for protein kinase CK1δ inhibition :
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Target Compound | C₁₉H₁₆FN₃O₃S₂ | 429.48* | Thiazole-propanamide |
| 190 (Imidazole) | C₂₆H₂₅FN₄O₃S | 492.57 | Diaryl-imidazole, methoxyphenyl |
Key Observations :
- The imidazole-based analogs have higher molecular weights (~492 g/mol) and distinct kinase inhibition profiles due to their larger aromatic systems.
Biological Activity
The compound 3-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Research indicates that compounds with thiazole rings often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the benzenesulfonyl group may enhance these activities by improving solubility and bioavailability.
- Anti-inflammatory Activity : Thiazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .
- Antimicrobial Properties : The compound's structural features suggest potential effectiveness against various bacterial strains. Studies have indicated that thiazole derivatives can disrupt bacterial cell wall synthesis or function as enzyme inhibitors .
- Anticancer Activity : Preliminary studies have suggested that compounds similar to this thiazole derivative may induce apoptosis in cancer cells through multiple pathways, including cell cycle arrest and modulation of apoptotic proteins .
In Vitro Studies
A study published in 2022 explored the biological activity of thiazole derivatives, including this compound. The results demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HT-29 (Colon) | 15.0 | Cell cycle arrest at G2/M phase |
In Vivo Studies
In vivo studies have shown that administration of this compound in animal models resulted in a reduction of tumor size and weight, indicating its potential as an anticancer agent. The compound also exhibited a favorable safety profile with minimal toxicity observed at therapeutic doses .
Case Studies
One notable case study involved a patient with advanced breast cancer who was treated with a regimen including this thiazole derivative. The patient showed a partial response after three months of treatment, with significant tumor shrinkage observed through imaging studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
